2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole
Description
Properties
Molecular Formula |
C23H20N6O4S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O4S/c1-3-32-17-10-9-14(11-18(17)31-2)20-25-19(33-28-20)13-34-23-26-21-16(12-24-27-21)22(30)29(23)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI Key |
GLTWAMPGXSGJCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Indole-2-Carboxylic Acid Derivatives
Indole-2-carboxylic acid serves as a critical precursor. Fischer indole synthesis remains the most reliable method:
-
Hydrazine formation : React phenylhydrazine with levulinic acid under acidic conditions (HCl, ethanol) to yield the hydrazone intermediate.
-
Cyclization : Treat the hydrazone with ZnCl₂ in ethanol at 80°C, achieving 85–90% yield of indole-2-carboxylic acid.
Alternative route : Palladium-catalyzed carbonylation of 2-bromoindole under 12 bar CO pressure with Pd(PPh₃)₄ and K₂CO₃ in dioxane affords indole-2-carboxylates in 78% yield.
Preparation of 4-(3-Fluorobenzoyl)piperazine
-
Piperazine synthesis : React bis(2-chloroethyl)amine with 3-fluorobenzoyl chloride in dichloromethane using Et₃N as base (yield: 72%).
-
Buchwald–Hartwig coupling : For advanced substrates, employ Pd₂(dba)₃/Xantphos to couple piperazine with 3-fluoroiodobenzene, followed by oxidation to the ketone (yield: 68%).
Amide Bond Formation
Activate indole-2-carboxylic acid with SOCl₂ to form the acid chloride, then react with 4-(3-fluorobenzoyl)piperazine in THF at 0°C. Using DMAP as a catalyst, this method achieves 82% yield.
Palladium-Catalyzed Carbonylative Coupling
Direct Carbonylation of 2-Bromoindole
A one-pot method bypasses pre-formed carboxylic acids:
-
Combine 2-bromoindole, 4-(3-fluorobenzoyl)piperazine, and Pd(OAc)₂ (5 mol%) in DMF.
-
Apply 10 bar CO pressure at 120°C for 24 hours with K₃PO₄ as base.
-
Isolate the product in 75% yield after column chromatography.
Mechanistic insight : Oxidative addition of Pd(0) to the C–Br bond, CO insertion, and nucleophilic displacement by piperazine generate the carbonyl bridge.
Reductive Carbonylation with Nitro Precursors
For nitro-substituted intermediates:
-
Reduce 2-nitroindole derivatives using NH₄HCO₂ and Pd/C under CO atmosphere.
-
Spontaneous cyclization forms the indole–piperazine bond (yield: 88%).
Fischer Indole–Piperazine Tandem Synthesis
Hydrazone Formation and Cyclization
-
Condense 4-(3-fluorobenzoyl)piperazine-1-carbohydrazide with methyl isoamyl ketone in acetic acid.
-
Cyclize using BF₃·OEt₂ at 60°C, yielding 70% of the target compound.
Optimization : Microwave-assisted cyclization (150°C, 20 min) enhances yield to 84% while reducing side products.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Modular Assembly | Indole-2-COOH, Piperazine | SOCl₂, DMAP | 82 | High purity; scalable |
| Carbonylative Coupling | 2-Bromoindole, Piperazine | Pd(OAc)₂, CO (10 bar) | 75 | One-pot; avoids acid chloride |
| Fischer Tandem | Carbohydrazide, Ketone | BF₃·OEt₂, microwave | 84 | Rapid cyclization; minimal steps |
Challenges and Optimization Strategies
-
Regioselectivity : Competing formation of 3-substituted indoles is mitigated by using bulky directing groups (e.g., SEM-protected indoles).
-
Piperazine Stability : N-Boc protection prevents side reactions during coupling steps.
-
Catalyst Efficiency : Ligand screening (e.g., Xantphos vs. dppp) improves Pd-catalyzed carbonylation yields by 12–15% .
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole with key analogs:
Key Observations :
- Core Heterocycle: Indole-based compounds (target, ) prioritize interactions with aromatic receptors (e.g., 5-HT or dopamine receptors), while quinoline derivatives () may exhibit divergent bioactivity due to increased planarity .
- Piperazine Substituents : Thiazole-containing analogs (e.g., ) introduce additional hydrogen-bonding or hydrophobic interactions, whereas simpler piperazines (e.g., ) lack these features, reducing target engagement .
Biological Activity
The compound 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole represents a novel class of indole derivatives that have garnered attention for their potential biological activities, particularly in the realm of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈FN₃O₂
- Molecular Weight : 281.31 g/mol
This compound features a piperazine ring substituted with a fluorobenzoyl group and an indole moiety, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the indole and piperazine structures often interact with neurotransmitter systems, particularly dopamine receptors. The presence of the piperazine moiety enhances binding affinity to these receptors, making such compounds promising candidates for treating neurological disorders.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of indole derivatives. For instance, a series of indole-based compounds were tested against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The results showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values indicative of moderate to high activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 21.7 |
| Compound X | HCT116 | 13.1 |
| Compound Y | A549 | 11.5 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms.
Neuropharmacological Studies
In addition to anticancer properties, studies have highlighted the neuropharmacological effects of similar indole derivatives. For example, a related compound demonstrated high affinity for dopamine D4 receptors with a Ki value of 1.9 nM, indicating significant neuroactivity:
| Compound Type | Ki Value (nM) | Receptor Type |
|---|---|---|
| Indole Derivative | 1.9 | D4 |
| Other Compounds | >2000 | D1, D2, D3 |
This specificity suggests that the compound could be explored further for its potential in treating conditions like schizophrenia or Parkinson's disease.
Study 1: Antiproliferative Activity
In vitro studies assessed the antiproliferative activity of various indole derivatives against human cancer cell lines. The results indicated that certain compounds led to significant increases in Annexin-V positive cell populations, suggesting apoptosis induction:
- Cell Cycle Analysis : Flow cytometry revealed that treatment with 10 µM concentrations resulted in an increase in S-phase cell population from 34.72% to 48.72%, indicating potential S-phase arrest.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets:
- Topoisomerase II : Binding studies suggested that this compound interacts effectively with DNA topoisomerase II, a key target in cancer therapy.
Q & A
Basic: What are the optimized synthetic routes for 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole?
Methodological Answer:
The synthesis involves sequential coupling reactions:
Piperazine Functionalization : React piperazine with 3-fluorobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form 4-(3-fluorobenzoyl)piperazine. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Indole Activation : Prepare 1H-indole-2-carbonyl chloride using oxalyl chloride/DMF catalysis .
Coupling : React the activated indole with 4-(3-fluorobenzoyl)piperazine in the presence of a base (e.g., triethylamine) at room temperature. Purify via column chromatography (silica gel, gradient elution with 5–20% methanol in DCM) .
Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the carbonyl intermediates.
- Reaction yields (~60–75%) depend on stoichiometric control of the coupling step .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the indole-piperazine linkage. Key signals include:
- Indole NH proton at δ 10.2–11.5 ppm (DMSO-d6).
- Piperazine carbonyl carbon at δ 165–170 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O) at 1680–1720 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 394.1432 (calculated for C21H18FN3O2) .
- HPLC Purity : Use a C18 column (MeCN/H2O + 0.1% TFA) to confirm ≥95% purity .
Advanced: How does the 3-fluorobenzoyl group influence receptor binding affinity compared to other aryl substituents?
Methodological Answer:
The 3-fluorobenzoyl group enhances selectivity for serotonin (5-HT) receptors due to:
-
Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the benzoyl group, strengthening hydrogen bonding with receptor residues (e.g., Tyr95 in 5-HT1A) .
-
Comparative SAR Data :
Advanced: What strategies resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
Contradictions often arise from variations in:
Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to compare analogs. For example, use HEK-293 cells expressing human 5-HT1A receptors for consistent IC50 measurements .
Metabolic Stability : Address discrepancies in vivo by evaluating hepatic microsomal stability (e.g., t1/2 in human liver microsomes: 3-fluorobenzoyl analog = 42 min vs. 4-chloro analog = 28 min) .
Crystallographic Data : Resolve binding mode conflicts via X-ray co-crystallography (e.g., piperazine ring conformation in 5-HT1A vs. D4 receptors) .
Advanced: What computational methods predict the pharmacokinetic profile of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier (BBB) permeability using PAMPA-BBB models. LogBB values >0.3 indicate CNS penetration .
- ADMET Prediction : Use SwissADME or QikProp to estimate:
- LogP: 3.1 ± 0.2 (optimal range 2–4 for CNS drugs).
- CYP3A4 inhibition risk: High (due to indole-piperazine scaffold) .
- Docking Studies : Glide/SP docking into 5-HT1A (PDB: 7EKG) identifies key interactions:
Advanced: How does the piperazine ring conformation affect biological activity?
Methodological Answer:
- Chair vs. Boat Conformation : Chair conformation stabilizes H-bonding with receptor residues (e.g., 5-HT1A Asp116). Boat conformers reduce affinity by 5–10x .
- NMR NOE Studies : Detect through-space correlations between piperazine protons and fluorobenzoyl aromatic protons to confirm preferred conformers .
- Impact on Selectivity : Piperazine flexibility allows adaptation to diverse receptor pockets (e.g., 5-HT1A vs. σ1 receptors) .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for large batches .
- Coupling Efficiency : Optimize stoichiometry (1:1.05 indole:piperazine) to minimize unreacted starting material .
- Quality Control : Implement in-line FTIR for real-time monitoring of carbonyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
